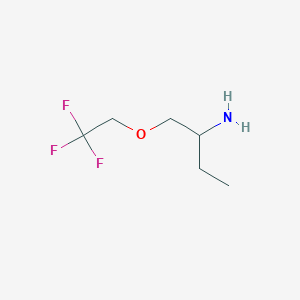

1-(2,2,2-Trifluoroethoxy)butan-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

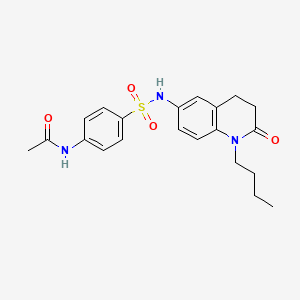

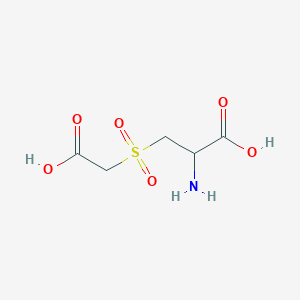

“1-(2,2,2-Trifluoroethoxy)butan-2-amine” is a chemical compound with the CAS Number: 1247445-36-8 . It has a molecular weight of 171.16 . The IUPAC name for this compound is 1-(2,2,2-trifluoroethoxy)-2-butanamine . It is a liquid at room temperature .

Molecular Structure Analysis

The InChI code for “1-(2,2,2-Trifluoroethoxy)butan-2-amine” is 1S/C6H12F3NO/c1-2-5(10)3-11-4-6(7,8)9/h5H,2-4,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Chemosensitive Chlorophyll Derivatives

Chemosensitive chlorophyll derivatives, such as methyl 3-trifluoroacetyl-131-deoxo-pyropheophorbide-a and its derivatives, were synthesized from naturally occurring chlorophyll-a. These derivatives react with amines, including 1-(2,2,2-Trifluoroethoxy)butan-2-amine, to produce hemiaminal-type adducts with blue-shifted absorption bands. This reaction enables the selective detection of primary amines possessing a primary alkyl group, offering a method for analyzing polyamines and ethylenediamine quantitatively through fluorescence emission spectroscopy. Such applications are crucial in developing optical detection systems for various amines in solution, showcasing the compound's utility in chemical sensing technologies (Tamiaki et al., 2013).

Efficient Polymerization Processes

The compound has been utilized in Single Electron Transfer-Living Radical Polymerization (SET-LRP) processes. Tris(2-aminoethyl)amine, related to 1-(2,2,2-Trifluoroethoxy)butan-2-amine, served as a ligand in the non-activated Cu(0) wire catalyzed SET-LRP of methyl and n-butyl acrylates. This process, conducted in biphasic-binary mixtures, highlights the compound's role in creating more economical and efficient methodologies for metal-catalyzed living radical polymerization, potentially impacting continuous process technologies for industrial applications (Moreno et al., 2017).

Amines Synthesis and Protection

2-(1,3-Dioxan-2-yl)ethylsulfonyl chloride, a compound structurally related to 1-(2,2,2-Trifluoroethoxy)butan-2-amine, has been used as a versatile sulfonating agent for amines. This methodology enables the easy and efficient sulfonation of primary and secondary amines, leading to the synthesis of activated amines and amides under new Mitsunobu conditions. The Dios group, introduced by this reaction, is stable under various conditions and is removable by heating in aqueous trifluoroacetic acid, showcasing the chemical's utility in amine synthesis and protection strategies (Sakamoto et al., 2006).

Chemodosimetric Sensing

Naphthalimide trifluoroacetyl acetonate, a derivative involving functional groups similar to those in 1-(2,2,2-Trifluoroethoxy)butan-2-amine, has been synthesized for selective reaction with hydrazine, leading to significant fluorescence and color changes. This compound acts as a sensitive and selective sensor for hydrazine in various environments, including vapor phase and cellular assays, demonstrating the potential for developing sensitive detection methods for specific analytes (Lee et al., 2013).

Propiedades

IUPAC Name |

1-(2,2,2-trifluoroethoxy)butan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NO/c1-2-5(10)3-11-4-6(7,8)9/h5H,2-4,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGKXRMUFJDQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COCC(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,2,2-Trifluoroethoxy)butan-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2919476.png)

![6-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]quinazoline](/img/structure/B2919482.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2919486.png)

![N-[2-Hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2919489.png)

![3-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide](/img/structure/B2919490.png)